![molecular formula C19H39N3O9 B11825631 m-PEG9-azide](/img/structure/B11825631.png)
m-PEG9-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-PEG9-azide is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
m-PEG9-azide is synthesized through a series of chemical reactions involving polyethylene glycol and azide groups. The primary synthetic route involves the reaction of polyethylene glycol with azide-containing reagents under specific conditions to form the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
m-PEG9-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction occurs between the azide group in this compound and alkyne-containing molecules
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group in this compound and molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules
SPAAC: Involves DBCO or BCN-containing molecules and does not require a catalyst
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are essential in the synthesis of PROTACs and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
m-PEG9-azide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in click chemistry reactions
Biology: Facilitates the study of protein-protein interactions and the development of targeted protein degradation strategies
Medicine: Plays a crucial role in the development of PROTACs for targeted cancer therapy and other therapeutic applications
Industry: Utilized in the production of advanced materials and nanotechnology applications
Wirkmechanismus
m-PEG9-azide exerts its effects through its azide group, which participates in click chemistry reactions. These reactions enable the formation of stable triazole linkages, facilitating the synthesis of PROTACs and other bioactive molecules. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- m-PEG4-azide
- m-PEG6-azide
- m-PEG12-azide
Uniqueness
m-PEG9-azide is unique due to its specific chain length, which provides optimal flexibility and spacing for the synthesis of PROTACs and other bioactive molecules. This makes it particularly suitable for applications requiring precise molecular architecture .
Eigenschaften
Molekularformel |
C19H39N3O9 |
---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C19H39N3O9/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-21-22-20/h2-19H2,1H3 |
InChI-Schlüssel |
YOCDAGUIMZYXKK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.